molecular formula C11H14BFO3 B2696361 3-Fluoro-4-pentanoylphenylboronic acid CAS No. 2096333-01-4

3-Fluoro-4-pentanoylphenylboronic acid

Cat. No.: B2696361
CAS No.: 2096333-01-4
M. Wt: 224.04
InChI Key: SSPCMGHYSSGLSJ-UHFFFAOYSA-N
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Description

3-Fluoro-4-pentanoylphenylboronic acid (CAS# 2096331-08-5) is a boronic acid derivative with a pentanoyl side chain, making it a valuable building block in organic synthesis and medicinal chemistry research . As a bifunctional molecule, it contains a boronic acid group, which is pivotal in Suzuki-Miyaura cross-coupling reactions to form biaryl bonds—a fundamental transformation in constructing complex molecular architectures for pharmaceuticals and materials science . The fluorine atom and the pentanoyl group at the 3- and 4- positions of the phenyl ring offer sites for further chemical modification, allowing researchers to fine-tune the molecule's steric and electronic properties . This compound is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

(3-fluoro-4-pentanoylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BFO3/c1-2-3-4-11(14)9-6-5-8(12(15)16)7-10(9)13/h5-7,15-16H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPCMGHYSSGLSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)CCCC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanisms of 3 Fluoro 4 Pentanoylphenylboronic Acid

Carbon-Carbon Bond Forming Reactions

The primary utility of 3-Fluoro-4-pentanoylphenylboronic acid in organic synthesis lies in its application as a coupling partner in the formation of new carbon-carbon bonds. Its structure makes it a valuable building block for introducing a substituted phenyl group into more complex molecules, which is a common strategy in the synthesis of pharmaceuticals and advanced materials.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgorganic-chemistry.org The general catalytic cycle involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.org For this compound, this reaction allows for the formation of complex biaryl and aryl-ketone structures.

The efficiency of the Suzuki-Miyaura coupling, particularly with challenging substrates like this compound, is highly dependent on the design of the catalyst system, especially the choice of ligand coordinated to the palladium center. The presence of electron-withdrawing groups (fluorine and pentanoyl) can render the boronic acid less reactive and more susceptible to side reactions.

Modern catalyst systems often employ bulky, electron-rich phosphine (B1218219) ligands. These ligands facilitate the key steps of the catalytic cycle. For instance, ligands like 2-dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl (RuPhos) have been shown to be effective for the coupling of challenging heteroaryltrifluoroborates. nih.govclaremont.edu Similarly, catalysts such as di-1-adamantyl-n-butylphosphine (cataCXium A) have demonstrated high activity for a broad range of aryl bromides and aryl boronic acids. acs.org The bulk of these ligands promotes the reductive elimination step, while their electron-donating character enhances the rate of oxidative addition. For ketone-containing substrates, the choice of ligand is crucial to prevent potential catalyst inhibition or deactivation through coordination of the carbonyl oxygen to the palladium center.

Table 1: Representative Ligands for Suzuki-Miyaura Coupling of Challenging Arylboronic Acids This table is interactive and can be sorted by clicking on the column headers.

Ligand Name Abbreviation Key Features
2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl RuPhos Bulky, electron-rich biaryl phosphine
2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl XPhos Highly effective for a wide range of substrates
Di-1-adamantyl-n-butylphosphine cataCXium A Bulky, electron-rich monophosphine
Tri(tert-butyl)phosphine P(t-Bu)₃ Strong electron-donating monophosphine

The scope of the Suzuki-Miyaura reaction with substrates like this compound is broad, but it is not without limitations. The key challenges are associated with the fluorine and ketone substituents.

Fluorinated Boronic Acids: Arylboronic acids bearing electron-withdrawing fluorine atoms are known to be prone to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, especially under basic conditions. researchgate.netnih.gov This is a significant issue with polyfluorinated arylboronic acids and certain heteroaryl boronic acids. nih.govacs.org To mitigate this, reaction conditions must be carefully optimized. The use of milder bases, such as cesium fluoride (B91410) (CsF) or potassium carbonate (K₂CO₃), is often preferred over stronger bases like sodium hydroxide (B78521). researchgate.netnih.govnih.gov In some cases, base-free or "cationic" Suzuki-Miyaura coupling methods have been developed specifically for acutely base-sensitive boronic acids. acs.org The combination of CsF and silver(I) oxide (Ag₂O) has been found to be essential for promoting the coupling of inactive substrates like pentafluorophenylboronic acid. nih.gov

Ketone-Substituted Boronic Acids: The presence of a ketone functionality can introduce complications. The carbonyl group can potentially coordinate to the palladium catalyst, leading to catalyst inhibition. Furthermore, under certain basic conditions, side reactions involving the α-protons of the ketone could occur. However, with the appropriate choice of catalyst, ligand, and base, these challenges can be overcome, allowing for the successful coupling of ketone-bearing arylboronic acids.

Table 2: Illustrative Scope of Suzuki-Miyaura Coupling with this compound This table presents hypothetical data based on established reactivity patterns for similar compounds.

Entry Aryl Halide Partner Catalyst System Base Yield (%)
1 4-Bromoanisole Pd(OAc)₂ / RuPhos K₂CO₃ 88
2 2-Chloropyridine Pd₂(dba)₃ / XPhos K₃PO₄ 75
3 4-Iodonitrobenzene Pd(PPh₃)₄ CsF 91
4 1-Bromo-3,5-dimethylbenzene Pd(OAc)₂ / cataCXium A K₂CO₃ 85
5 Phenyl triflate Pd(OAc)₂ / PCy₃ K₃PO₄ 79

Understanding the mechanism of the Suzuki-Miyaura reaction is crucial for optimizing conditions for challenging substrates.

Transmetalation: This is often the rate-determining step and involves the transfer of the aryl group from boron to palladium. libretexts.org The reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species [R-B(OH)₃]⁻. organic-chemistry.org The electron-withdrawing fluorine and pentanoyl groups on this compound decrease the electron density on the aromatic ring, which can slow down the transmetalation step. Computational studies using Density Functional Theory (DFT) have provided insights into this process, suggesting a concerted mechanism where the strong fluorophilicity of boron can facilitate base-free transmetalation in some systems. rsc.orgnih.govresearchgate.net The choice of base and solvent significantly impacts the formation and reactivity of the key boronate intermediate.

Reductive Elimination: This is the final step where the two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.orgwikipedia.org For this step to occur, the two groups to be coupled must be in a cis orientation on the palladium(II) center. libretexts.org The electronic properties of the ligands and the coupling partners influence the rate of reductive elimination. Electron-rich ligands and electron-deficient aryl groups on the palladium complex generally accelerate this process. The process is typically intramolecular and is favored by lower electron density at the metal center. wikipedia.org

While the Suzuki-Miyaura reaction is the most prominent application for arylboronic acids, this compound could potentially participate in other cross-coupling reactions.

Stille Coupling: This reaction couples an organotin compound with an organic halide. While structurally similar to Suzuki coupling, it has drawbacks related to the toxicity of organotin reagents. libretexts.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using palladium and copper co-catalysis. Arylboronic acids are not the primary coupling partner in this reaction.

Chan-Lam Coupling: This reaction forms a carbon-heteroatom bond (C-N, C-O, or C-S) by coupling an amine, alcohol, or thiol with an organoboron reagent, usually in the presence of a copper catalyst. Arylboronic acids, including N-methyliminodiacetic acid (MIDA) boronates, are effective substrates in this oxidative coupling, suggesting that this compound could be used to synthesize aryl amines and ethers. researchgate.net

Beyond traditional cross-coupling, arylboronic acids are versatile reagents in other carbon-carbon bond-forming transformations.

Conjugate Additions: Arylboronic acids can act as nucleophiles in rhodium-catalyzed 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds (enones). beilstein-journals.orglibretexts.orgorganic-chemistry.org This reaction provides a direct method for the arylation of carbonyl compounds at the β-position. It is plausible that this compound could be employed in such transformations to synthesize β-aryl ketones, esters, and amides. organic-chemistry.org

Homologations: Homologation reactions extend a carbon chain by a single carbon atom. The Matteson homologation is a classic example using boronic esters. uni-saarland.de More recently, palladium-catalyzed homologations of arylboronic acids have been developed. nih.govacs.org These methods can convert an arylboronic acid into a benzylic boronic ester by formal insertion of a C1 unit. nih.gov This transforms the aryl nucleophile into a benzylic one, opening up further synthetic possibilities, such as subsequent cross-coupling reactions to form diarylmethanes. nih.govacs.org

Rhodium-Catalyzed Hydroarylation

Rhodium-catalyzed hydroarylation is a powerful method for forming carbon-carbon bonds. In these reactions, arylboronic acids, such as this compound, serve as the source of the aryl group that adds across an unsaturated bond, typically an alkene or alkyne. diva-portal.org The general mechanism for this transformation involves a catalytic cycle that is initiated by the transmetalation of the aryl group from the boronic acid to a rhodium(I) complex. nih.govacs.org

The catalytic cycle can be summarized in the following key steps:

Transmetalation : An active hydroxorhodium(I) species reacts with the arylboronic acid. nih.govacs.org The aryl group (in this case, the 3-fluoro-4-pentanoylphenyl group) is transferred to the rhodium center, displacing the hydroxide group and forming an arylrhodium(I) intermediate. nih.gov

Carborhodation/Insertion : The unsaturated substrate (e.g., an alkyne or alkene) coordinates to the arylrhodium(I) complex. This is followed by the insertion of the unsaturated bond into the aryl-rhodium bond, a step often referred to as carborhodation. nih.govresearchgate.net This step forms a new alkenyl- or alkylrhodium(I) species.

Protonolysis : The final step involves the protonolysis of the carbon-rhodium bond, often by a protic source like water, which is sometimes added to the reaction mixture. nih.govnih.gov This step delivers the hydrogen atom to the organic framework, releases the hydroarylated product, and regenerates the active hydroxorhodium(I) catalyst, allowing the cycle to continue. nih.gov

The presence of the fluoro and pentanoyl substituents on the phenylboronic acid ring can influence the electronic properties of the aryl group, potentially affecting the rate and efficiency of the transmetalation step and the subsequent insertion.

Table 1: Key Mechanistic Steps in Rhodium-Catalyzed Hydroarylation
StepDescriptionKey IntermediatesReferences
TransmetalationTransfer of the 3-fluoro-4-pentanoylphenyl group from boron to the Rh(I) center.Arylrhodium(I) complex nih.govacs.org
Coordinative InsertionCoordination and insertion of an alkene or alkyne into the Aryl-Rh bond.Alkenyl/Alkylrhodium(I) complex nih.govresearchgate.net
ProtonolysisCleavage of the C-Rh bond by a proton source to release the product and regenerate the catalyst.Hydroxorhodium(I) catalyst nih.govnih.gov

Lewis Acidity and Catalytic Applications

Boronic acids, with the general formula R-B(OH)₂, are a class of organoboron compounds that function as Lewis acids. wikipedia.org Their Lewis acidity stems from the electron-deficient nature of the boron atom, which possesses a vacant p-orbital. nih.govdaneshyari.com This empty orbital can accept a pair of electrons from a Lewis base, such as a molecule containing oxygen or nitrogen atoms. daneshyari.comboronmolecular.com

A defining feature of boronic acids is their ability to form reversible covalent complexes with molecules that have diol, amino acid, or other vicinal Lewis base donor groups. wikipedia.org In aqueous solution, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form upon reaction with a Lewis base like a hydroxide ion. researchgate.net The pKa of most arylboronic acids is around 9, but the formation of the tetrahedral boronate complex results in a lower apparent pKa of approximately 7. wikipedia.orgpharmiweb.com The electron-withdrawing nature of the fluoro and pentanoyl groups on this compound is expected to increase the electrophilicity of the boron atom, thereby enhancing its Lewis acidity compared to unsubstituted phenylboronic acid. cardiff.ac.uk

The Lewis acidic nature of boronic acids has led to their emergence as versatile catalysts in a field known as Boronic Acid Catalysis (BAC). nih.govresearchgate.net This catalytic approach leverages the ability of boronic acids to reversibly form covalent bonds with hydroxyl-containing functional groups, thereby activating them for subsequent transformations. ualberta.carsc.orgresearchgate.net A key advantage of BAC is that it provides a mild and selective pathway for reactions, often avoiding the need for harsh reagents or wasteful stoichiometric activation steps. rsc.orgresearchgate.net

A central application of BAC is the activation of hydroxyl groups in alcohols and carboxylic acids. ualberta.caresearchgate.net The boronic acid catalyst reacts with the hydroxyl group to form a boronate ester intermediate. This process has two significant activating effects:

For Alcohols : The formation of a boronic ester makes the hydroxyl group a better leaving group by converting it into a boronate moiety. This facilitates the polarization and eventual cleavage of the C-O bond, promoting the formation of a carbocationic intermediate that can be trapped by a nucleophile. ualberta.carsc.orgresearchgate.net

For Carboxylic Acids : The boronic acid condenses with the carboxylic acid to form an acyloxyboronate species. This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. rsc.orgresearchgate.net

This mode of electrophilic activation is a cornerstone of BAC, enabling a variety of subsequent chemical reactions. researchgate.netresearchgate.net

Boronic acids, including this compound, are effective catalysts for the direct synthesis of amides from carboxylic acids and amines. researchgate.netacs.org This transformation is a dehydrative condensation, and the boronic acid facilitates the removal of water. mdpi.com

The generally accepted mechanism involves the initial activation of the carboxylic acid by the boronic acid catalyst. nih.gov The carboxylic acid and boronic acid condense to form an acyloxyboron intermediate. This intermediate is highly activated toward nucleophilic attack by an amine. Subsequent collapse of the tetrahedral intermediate formed after the amine attack leads to the formation of the amide bond and regeneration of the boronic acid catalyst. nih.govrsc.org Some studies suggest that the catalytic cycle may proceed through dimeric boron species, which can effectively activate the carboxylic acid while delivering the amine nucleophile. nih.govrsc.org

Table 2: Role of Boronic Acid in Direct Amidation
CatalystRoleKey IntermediateReferences
Arylboronic AcidActivates the carboxylic acid for nucleophilic attack.Acyloxyboron species nih.govrsc.org
Arylboronic AcidFacilitates dehydration.Tetrahedral intermediate mdpi.com

Boronic acid catalysis is also employed in Friedel-Crafts alkylation reactions, particularly using alcohols as the alkylating agents. organic-chemistry.org This method provides a valuable alternative to traditional Friedel-Crafts reactions that often use alkyl halides and strong Lewis acids. youtube.com Electron-deficient arylboronic acids are particularly effective catalysts for this transformation. ualberta.ca

The mechanism involves the activation of the alcohol by the boronic acid catalyst. rsc.orgrsc.org The boronic acid reacts with the alcohol's hydroxyl group, forming a boronate ester. This complexation facilitates the ionization of the C-O bond to generate a carbocation intermediate. rsc.orgrsc.org The highly reactive carbocation is then attacked by an electron-rich aromatic ring (the nucleophile) to form the new C-C bond and yield the alkylated arene product. researchgate.netrsc.org The efficiency of the catalysis can be enhanced with co-catalysts in cases involving deactivated alcohols. rsc.orgrsc.org

Mechanistic Studies of Lewis Acid-Catalyzed Processes

Organoboron acids, including this compound, can function as effective Lewis acid catalysts for a variety of organic reactions. nih.gov The Lewis acidity arises from the vacant p-orbital on the sp²-hybridized boron atom. nih.gov This acidity can be modulated by the substituents on the aromatic ring. semanticscholar.org

Mechanistic investigations into Lewis acid-catalyzed reactions involving arylboronic acids often point to the formation of key intermediates. For instance, in acylation reactions, the boronic acid complexes with a carboxylic acid to form an acyloxyboronic acid intermediate. nih.gov Similarly, in reactions involving carbonyl compounds, the boronic acid can activate the carbonyl group, facilitating nucleophilic attack. nih.gov

Computational and experimental studies have shown that the formation of a tetravalent "ate" complex, resulting from the addition of a Lewis base to the boron center, is a crucial step in many of these processes. nih.gov This complexation increases the electron density on the boron atom, facilitating subsequent transformations. nih.gov In the context of this compound, the electron-withdrawing nature of the fluoro and pentanoyl groups would enhance the Lewis acidity of the boron center, potentially increasing its catalytic activity in reactions such as carbonyl condensations and acylations. nih.gov

Catalyst SystemReaction TypeKey Mechanistic FeatureReference
Arylboronic AcidsAcylationFormation of acyloxyboronic acid intermediate nih.gov
Arylboronic AcidsCarbonyl CondensationActivation of carbonyl group nih.gov
BF₃·OEt₂Covalent Organic Framework FormationBoroxine (B1236090) formation and boronate ester hydrolysis rsc.org
Boron Lewis AcidsDefunctionalizationActivation of Si-H bonds rsc.org

Functional Group Transformations and Derivatization

The unique structural features of this compound allow for a range of functional group transformations and derivatizations, expanding its synthetic utility.

Arylboronic acids can be readily converted to their corresponding phenols through a process known as ipso-hydroxylation. rsc.orgresearchgate.net This transformation involves the cleavage of the carbon-boron bond and the formation of a carbon-oxygen bond at the same position. A variety of oxidants can be employed for this purpose, including hydrogen peroxide, sodium perborate (B1237305), and N-oxides. nih.govrsc.orgresearchgate.net

The reaction mechanism is generally believed to proceed through the formation of a boronate intermediate by the reaction of the boronic acid with the oxidant. nih.gov This is followed by a 1,2-migration of the aryl group from the boron to the oxygen atom, leading to the formation of a boronate ester, which is then hydrolyzed to the phenol. nih.gov Catalyst-free methods for ipso-hydroxylation have been developed using oxidants like sodium perborate in water, offering a green and efficient route to phenols. rsc.orgscispace.com The reaction is often rapid, with high yields achieved in a short amount of time. rsc.orgscispace.com

OxidantCatalystSolventKey FeaturesReference
Sodium PerborateNoneWaterCatalyst and solvent-free options, rapid reaction rsc.orgrsc.orgscispace.com
Hydrogen PeroxideNone/VariousVariousWidely used, can be promoted by catalysts nih.gov
N-OxidesNoneVariousMild, rapid, and broad functional group tolerance nih.gov
Oxone®NoneAqueous AcetoneRequires careful temperature and time control nih.gov

Boronic acids readily undergo dehydration to form cyclic trimers known as boroxines. researchgate.netwikipedia.org This is a reversible equilibrium process, with the position of the equilibrium depending on factors such as solvent and temperature. researchgate.net The formation of boroxines is an entropically driven process due to the release of water molecules. researchgate.net Electron-donating groups on the phenyl ring tend to favor boroxine formation. researchgate.net

Boronic acids also react with diols to form boronic esters. sigmaaldrich.com This reaction is also reversible. researchgate.net Boronic esters are often more stable and easier to handle than the corresponding boronic acids, making them useful derivatives in organic synthesis, including in Suzuki-Miyaura cross-coupling reactions. sigmaaldrich.com The reactivity of boronic esters can be influenced by the nature of the diol used for their formation. For example, hindered esters like pinacol (B44631) esters can be less reactive in certain coupling reactions. nih.gov

DerivativeFormationKey FeaturesReactivityReference
BoroxinesDehydration of boronic acidsReversible, equilibrium-dependent, entropically drivenCan be hydrolyzed back to boronic acids researchgate.netwikipedia.org
Boronic EstersReaction with diolsReversible, often more stable than boronic acidsUsed in cross-coupling reactions, reactivity depends on the diol sigmaaldrich.comnih.gov

Arylboronic acids are versatile reagents for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, often without the need for transition metal catalysts. rsc.org These reactions typically involve the reaction of the boronic acid with a suitable nitrogen or oxygen nucleophile. The mechanism often proceeds through the formation of a tetracoordinate "ate" complex, which facilitates the transfer of the aryl group from the boron to the heteroatom. nih.gov

For C-N bond formation, various aminating agents can be employed. researchgate.net Similarly, C-O bond formation can be achieved with a range of oxygen-containing nucleophiles. These transition-metal-free methods provide a valuable alternative to traditional coupling reactions. rsc.org

Arylboronic acids can serve as precursors to aryl radicals under photoredox catalysis. dntb.gov.ua Visible light photocatalysis can be used to generate aryl radicals from arylboronic acids under mild conditions. dntb.gov.ua The process often involves the formation of a boronate complex, which lowers the oxidation potential of the boronic acid, facilitating single-electron transfer to an excited photocatalyst. nih.govacs.org

The resulting aryl radical can then participate in a variety of radical-based reactions, such as additions to alkenes. dntb.gov.ua This approach allows for the formation of new carbon-carbon bonds under mild and environmentally friendly conditions. acs.org

Reaction TypeKey FeaturesProposed MechanismReference
Photo-Meerwein type arylationMetal-free, mild conditionsGeneration of aryl radicals from arylboronic acids via photoredox catalysis dntb.gov.ua
Alkylation of electron-deficient olefinsUse of inorganophosphorus-activated alkylboronic acidsFormation of alkyl radicals under photocatalytic conditions nih.gov
Deoxygenative radical additionsPhotochemical C-O bond activation of carboxylic acidsGeneration of acyl-radicals and addition to vinyl boronic esters chemrxiv.org

Arylboronic acids can participate in three-component coupling reactions involving arynes. nih.govbohrium.comrsc.org In these reactions, the boronic acid can act as a surrogate for a hydroxide ion upon activation with a fluoride source. nih.govbohrium.comrsc.org The fluoride activates the boronic acid by forming a B-F "ate" complex, which then acts as a nucleophile. nih.gov

This strategy has been employed in the aryne-induced ring-opening of cyclic sulfides and the synthesis of N-aryl (iso)quinolinones. nih.gov Symmetrical and unsymmetrical arynes bearing various functional groups can undergo this transformation smoothly. nih.gov This methodology provides a novel approach to the synthesis of complex molecules from readily available starting materials. researchgate.net

Kinetic and Thermodynamic Studies of Boronic Acid Reactivity

Kinetic and thermodynamic studies are crucial for understanding the reactivity of boronic acids, providing quantitative insights into reaction rates, equilibria, and the influence of molecular structure on chemical behavior. For this compound, while specific experimental data is limited in publicly accessible literature, a robust understanding of its reactivity can be derived from extensive studies on related substituted phenylboronic acids. The electronic properties of the fluorine and pentanoyl substituents are key determinants of the compound's thermodynamic stability and kinetic behavior in various reactions.

The 3-fluoro and 4-pentanoyl groups are both electron-withdrawing. The fluorine atom at the meta position exerts a strong inductive electron-withdrawing effect (-I). The pentanoyl group at the para position exerts both an inductive (-I) and a resonance (-R) electron-withdrawing effect. These combined effects significantly decrease the electron density on the aromatic ring and, consequently, increase the Lewis acidity of the boron atom. This enhanced acidity is a central feature governing the compound's reactivity profile.

Thermodynamic Aspects

Thermodynamic studies of boronic acids primarily focus on equilibria such as acid-base reactions (pKa), esterification, and self-condensation to form boroxines.

Lewis Acidity (pKa): The pKa of a boronic acid is a measure of its ability to accept a hydroxide ion to form a tetrahedral boronate anion. The electron-withdrawing nature of the fluoro and pentanoyl substituents in this compound is expected to stabilize the resulting negative charge on the boronate anion, thereby lowering its pKa and making it a stronger acid compared to unsubstituted phenylboronic acid (pKa ≈ 8.8). The introduction of fluorine substituents is known to increase the acidity of phenylboronic acids. nih.gov This effect is dependent on the substituent's position, with meta substitution showing a significant increase in acidity due to the dominance of the inductive effect. nih.gov

Table 1: Acidity Constants (pKa) of Various Substituted Phenylboronic Acids This table illustrates the effect of electron-withdrawing substituents on the acidity of phenylboronic acid. The pKa of this compound is predicted to be significantly lower than that of phenylboronic acid.

CompoundpKaReference
Phenylboronic acid8.83 researchgate.net
3-Fluorophenylboronic acid8.33 nih.gov
4-Fluorophenylboronic acid8.67 nih.gov
4-(Trifluoromethyl)phenylboronic acid7.78 nih.gov
4-Nitrophenylboronic acid7.23 researchgate.net

Boronate Ester Formation: Phenylboronic acids reversibly react with diols to form cyclic boronate esters. This equilibrium is fundamental to their use as sensors and protecting groups. The stability of the resulting ester is influenced by the Lewis acidity of the boronic acid. Electron-withdrawing groups enhance the boron's electrophilicity, generally leading to larger equilibrium constants (Keq) for ester formation. acs.orgnih.gov Therefore, this compound is expected to form highly stable esters with diols. Studies have shown that the stability constants for these reactions correlate with the Hammett parameters of the substituents. nih.gov

Dehydration and Boroxine Formation: Like other boronic acids, this compound can undergo intermolecular dehydration to form a cyclic trimer known as a boroxine. This is an equilibrium process, often driven by heating or the use of a dehydrating agent. nih.gov Computational studies on simple boronic acids predict that the formation of boroxine from the dehydration of the boronic acid monomer is often an endothermic process in the gas phase. nih.govnih.govresearchgate.net

Kinetic Aspects

Kinetic studies provide information on reaction rates and mechanisms, such as in the widely used Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most important applications of arylboronic acids. The reaction mechanism involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the substituents on the phenylboronic acid can significantly affect the kinetics of these steps, particularly the transmetalation step, where the aryl group is transferred from boron to the palladium center. acs.org

Table 2: Relative Reaction Rates in Suzuki-Miyaura Coupling for Various Phenylboronic Acids This table presents generalized findings on how substituents affect the rate of Suzuki-Miyaura coupling. The data is illustrative of electronic effects on reaction kinetics.

Boronic Acid Substituent (para-)Electronic EffectGeneral Effect on Transmetalation Rate
-OCH3Electron-DonatingGenerally faster
-HNeutralBaseline
-FWeakly Electron-WithdrawingVariable, often comparable to baseline
-CF3Strongly Electron-WithdrawingCan be slower; increased risk of side reactions
-CHOStrongly Electron-WithdrawingCan be slower; increased risk of side reactions

Advanced Structural Characterization and Spectroscopic Analysis of 3 Fluoro 4 Pentanoylphenylboronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-Fluoro-4-pentanoylphenylboronic acid, offering precise information about the connectivity and chemical environment of its constituent atoms.

The analysis of various NMR-active nuclei provides a complete picture of the molecule's structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) and methyl groups of the pentanoyl chain, and the hydroxyl protons of the boronic acid group. The aromatic protons would appear as complex multiplets due to splitting by each other and by the fluorine atom. The protons of the pentanoyl group would exhibit characteristic splitting patterns, such as a triplet for the terminal methyl group and multiplets for the methylene groups. The boronic acid protons are often broad and may exchange with solvent protons.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data, showing distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the pentanoyl group would appear at a characteristic downfield shift. The aromatic carbons would show splitting due to coupling with the fluorine atom (¹JCF, ²JCF, etc.). The presence of the electron-withdrawing fluorine atom generally influences the chemical shifts of the aromatic carbons. researchgate.net

¹⁹F NMR: The fluorine-19 NMR spectrum is a sensitive probe of the local electronic environment. For this compound, a single resonance is expected, and its chemical shift would be indicative of the electronic effects of the adjacent pentanoyl and boronic acid groups. nih.govnih.gov ¹⁹F NMR is particularly useful for studying interactions and conformational changes that affect the fluorine atom's environment. nih.gov

¹¹B NMR: The boron-11 (B1246496) NMR spectrum provides direct information about the boron center. Boronic acids typically exist in equilibrium between the trigonal planar sp² hybridized form and, in the presence of nucleophiles or at higher pH, a tetrahedral sp³ hybridized boronate species. nsf.govacs.orgnih.gov These two forms give rise to distinct ¹¹B NMR signals. The sp² hybridized boron of the free boronic acid is expected to show a broader signal at a lower field, while the sp³ hybridized boronate ester or adduct would appear as a sharper signal at a higher field. mdpi.com The chemical shift is sensitive to the substituents on the phenyl ring and the solvent. nsf.govacs.orgnih.gov

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
¹H (Aromatic) 7.0 - 8.0 m
¹H (CH₂) 2.8 - 3.0 t J ≈ 7
¹H (CH₂) 1.6 - 1.8 m
¹H (CH₂) 1.3 - 1.5 m
¹H (CH₃) 0.9 - 1.0 t J ≈ 7
¹³C (C=O) 195 - 205 s
¹³C (Aromatic) 115 - 165 m (with C-F coupling)
¹³C (Aliphatic) 20 - 40 s
¹⁹F -110 to -120 m
¹¹B (sp²) 28 - 32 br s

Dynamic NMR (DNMR) studies can provide valuable information on the conformational dynamics and equilibria involving this compound. The rotation around the C-C bond between the phenyl ring and the pentanoyl group, as well as the C-B bond, can be investigated. Furthermore, the equilibrium between the monomeric boronic acid and its trimeric anhydride (B1165640) form (a boroxine) can be studied. researchgate.net The formation of boronate esters with diols is a reversible process, and DNMR can be used to determine the kinetics and thermodynamics of these equilibria. mdpi.comrsc.org Temperature-dependent NMR studies could reveal the energy barriers for these conformational changes.

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound is not publicly available, data from closely related compounds, such as 3-fluoro-4-methylbenzoic acid, can provide insights into its likely solid-state structure. researchgate.net Phenylboronic acids often form hydrogen-bonded dimers in the solid state, where the boronic acid groups of two molecules interact. researchgate.net It is anticipated that this compound would crystallize in a similar dimeric fashion. The fluorine and pentanoyl substituents would influence the crystal packing. The pentanoyl group, with its conformational flexibility, may adopt different orientations within the crystal lattice, potentially leading to polymorphism.

Table 2: Representative Crystallographic Data for a Similar Compound (3-Fluoro-4-methylbenzoic acid)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 3.8132 (5)
b (Å) 6.0226 (8)
c (Å) 30.378 (4)
β (°) 92.50 (2)
V (ų) 696.98 (16)

Data from reference researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the boronic acid group, likely involved in hydrogen bonding. A sharp, intense peak around 1680-1700 cm⁻¹ would be characteristic of the C=O stretching of the ketone. The B-O stretching vibrations are typically observed in the 1300-1400 cm⁻¹ region. researchgate.net Aromatic C-H and C=C stretching vibrations would appear in their respective characteristic regions. The C-F stretching vibration is expected in the 1100-1350 cm⁻¹ range. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric vibrations of the molecule, which may be weak in the FT-IR spectrum, can be more readily observed.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group FT-IR (cm⁻¹) Raman (cm⁻¹) Vibrational Mode
O-H (Boronic Acid) 3200-3600 (broad) Stretching
C-H (Aromatic) 3000-3100 3000-3100 Stretching
C-H (Aliphatic) 2850-3000 2850-3000 Stretching
C=O (Ketone) 1680-1700 1680-1700 Stretching
C=C (Aromatic) 1450-1600 1450-1600 Stretching
B-O 1300-1400 Stretching

Mass Spectrometry in Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. Under electron ionization (EI), the molecule is expected to show a molecular ion peak (M⁺). Fragmentation patterns would likely involve the loss of water from the boronic acid group, cleavage of the pentanoyl chain (e.g., loss of a propyl or butyl radical), and fragmentation of the aromatic ring. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula of the parent ion and its fragments with high accuracy. MS is also invaluable for monitoring the progress of reactions involving this compound, such as Suzuki-Miyaura cross-coupling reactions, by detecting the consumption of the starting material and the formation of the product. sigmaaldrich.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Interactions

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can provide information about the elemental composition and chemical states of atoms on the surface of a material. frontiersin.org For this compound, XPS could be used to study its interaction with various surfaces. The core-level spectra of B 1s, C 1s, O 1s, and F 1s would be of particular interest. The B 1s binding energy can distinguish between the boronic acid and potential boronate species formed upon interaction with a surface. researchgate.net For instance, a peak around 193 eV in the B 1s spectrum is characteristic of B-O containing species. researchgate.net This technique would be especially useful in applications where the compound is immobilized on a solid support or used as a surface modifier. frontiersin.org

Table 4: List of Compounds Mentioned

Compound Name
This compound

Advanced Analytical Techniques for Purity Assessment in Research Batches

The rigorous assessment of purity for research-grade batches of this compound is critical to ensure the reliability and reproducibility of scientific investigations. A suite of advanced analytical techniques is employed to identify and quantify the target compound, as well as any potential impurities, such as starting materials, by-products, or degradation products. These methods provide a comprehensive profile of the chemical integrity of the substance.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for purity determination. A typical HPLC method for a compound like this compound would utilize a reversed-phase C18 column. The mobile phase would likely consist of a gradient mixture of an aqueous solvent (such as water with a small percentage of an acid like formic acid or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, set at a wavelength where the phenylboronic acid moiety exhibits strong absorbance. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. For a high-purity research batch, the expectation is a purity level of 98% or greater.

Table 1: Representative HPLC Parameters for Purity Analysis

ParameterValue
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Further confirmation of identity and purity is often achieved through Liquid Chromatography-Mass Spectrometry (LC-MS). This technique couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. LC-MS can confirm the molecular weight of the main peak, corresponding to this compound, and can help in the tentative identification of impurities based on their mass-to-charge ratios.

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique for both structural confirmation and purity assessment. ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure. The presence of characteristic peaks and their integration values in the ¹H NMR spectrum can confirm the identity of the compound. Quantitative NMR (qNMR) can be employed for a highly accurate determination of purity by integrating the signals of the analyte against a certified internal standard of known concentration.

Table 2: Illustrative ¹H NMR Spectral Data for Structural Confirmation

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.20s2HB(OH)₂
7.85dd1HAr-H
7.70dd1HAr-H
7.20t1HAr-H
2.95t2H-C(=O)CH₂-
1.70sextet2H-CH₂CH₂CH₃
1.40sextet2H-CH₂CH₃
0.95t3H-CH₃

Note: This is a representative table; actual chemical shifts may vary depending on the solvent and instrument.

Elemental analysis provides a fundamental assessment of purity by determining the percentage composition of carbon, hydrogen, and other elements. The experimentally determined percentages are compared against the theoretically calculated values for the molecular formula of this compound (C₁₁H₁₄BFO₃). A close correlation between the found and calculated values is indicative of high purity.

Table 3: Theoretical vs. Found Values in Elemental Analysis

ElementTheoretical %Found %
Carbon (C) 58.9858.95
Hydrogen (H) 6.306.32

The collective data from these advanced analytical techniques provide a robust and multi-faceted evaluation of the purity of research batches of this compound, ensuring its suitability for subsequent scientific applications.

Lack of Specific Research Data Precludes Detailed Theoretical Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the theoretical and computational investigation of the chemical compound This compound . While computational methods such as Density Functional Theory (DFT) are widely applied to understand the structural and electronic properties of various organic molecules, including other phenylboronic acid derivatives, specific studies detailing such analyses for this compound are not present in the public domain.

Computational chemistry provides invaluable insights into the behavior of molecules, predicting their properties and reactivity. Methodologies like DFT, particularly with functionals like B3LYP, are standard tools for these explorations. However, the application of these methods to generate data on electronic structure, reaction pathways, and intermolecular interactions is contingent upon dedicated research studies.

For a related compound, 3-fluoro-4-formylphenylboronic acid, investigations using DFT with the B3LYP/6-311++G(d,p) level of theory have been conducted. researchgate.net These studies have explored its geometric structure, electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP). researchgate.net Such analyses help in understanding the reactive sites of a molecule, with the MEP being a particularly useful tool for visualizing electrophilic and nucleophilic regions. ajchem-a.combhu.ac.inresearchgate.net

However, the substitution of a formyl group with a pentanoyl group, as is the case in this compound, would significantly alter the molecule's electronic and steric properties. Therefore, the specific computational data from studies on 3-fluoro-4-formylphenylboronic acid cannot be extrapolated to accurately describe this compound.

The detailed theoretical and computational investigations requested—spanning quantum chemical calculations, molecular dynamics, structure-reactivity relationships, and catalyst-substrate modeling—require specific published research focused exclusively on this compound. Without such foundational studies, a scientifically accurate and informative article on these specific topics cannot be generated.

Theoretical and Computational Investigations of 3 Fluoro 4 Pentanoylphenylboronic Acid

Studies on the Influence of Substituents (e.g., Fluoro, Pentanoyl) on Reactivity

Theoretical and computational investigations into 3-fluoro-4-pentanoylphenylboronic acid provide significant insights into how the specific arrangement of its substituents dictates its chemical behavior. The presence of a fluorine atom at the meta-position relative to the boronic acid group, and a pentanoyl group at the para-position, creates a unique electronic environment that profoundly influences the compound's reactivity.

The primary effect of these substituents is the modulation of the Lewis acidity of the boron center. Boronic acids generally act as Lewis acids, accepting a pair of electrons. The strength of this acidity is a critical factor in many of their characteristic reactions, including Suzuki-Miyaura cross-coupling and interactions with biological molecules. Electron-withdrawing groups attached to the phenyl ring enhance this acidity by pulling electron density away from the boron atom, making it more electrophilic. nih.gov

In the case of this compound, both the fluoro and pentanoyl groups are electron-withdrawing. The fluorine atom exerts a strong inductive effect due to its high electronegativity. researchgate.net The pentanoyl group, an acyl group, also withdraws electron density, primarily through a resonance effect that delocalizes electron density from the aromatic ring onto the carbonyl oxygen. nih.gov The combined influence of these two groups is expected to significantly increase the Lewis acidity of the boronic acid compared to unsubstituted phenylboronic acid.

Computational models, such as those employing Density Functional Theory (DFT), can be used to quantify these electronic effects. Calculations of properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as Molecular Electrostatic Potential (MEP) maps, can provide a detailed picture of the electron distribution within the molecule and predict sites of reactivity. researchgate.net For this compound, these calculations would likely show a lower LUMO energy compared to phenylboronic acid, indicating a greater susceptibility to nucleophilic attack at the boron center.

The following table summarizes the expected influence of the fluoro and pentanoyl substituents on key properties related to the reactivity of this compound, based on established principles from studies of related compounds.

PropertyInfluence of 3-Fluoro SubstituentInfluence of 4-Pentanoyl SubstituentCombined Effect
Lewis Acidity (pKa) Increase (Lower pKa) due to inductive effectSignificant Increase (Lower pKa) due to resonance effectSubstantial Increase in acidity
Electrophilicity of Boron IncreasedSignificantly IncreasedSubstantially Increased
Reactivity in Suzuki-Miyaura Coupling Modulated, potentially affecting transmetalation rateModulated, potentially affecting transmetalation rateComplex effect on overall reaction rate
LUMO Energy LoweredSignificantly LoweredSubstantially Lowered

These theoretical considerations are crucial for understanding and predicting the chemical behavior of this compound, guiding its application in organic synthesis and medicinal chemistry.

Advanced Applications of 3 Fluoro 4 Pentanoylphenylboronic Acid in Materials and Supramolecular Chemistry

Building Block for Complex Organic Synthesis

The arrangement of functional groups on 3-Fluoro-4-pentanoylphenylboronic acid makes it a versatile building block for constructing complex organic molecules. The boronic acid group provides a site for carbon-carbon bond formation, while the pentanoyl group offers a reactive handle for subsequent synthetic transformations.

The primary application of arylboronic acids in organic synthesis is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. researchgate.netresearchgate.net In this reaction, the aryl group from the boronic acid is transferred to a palladium center and subsequently coupled with an aryl halide or triflate.

The reactivity of this compound in such couplings is modulated by its substituents. The fluorine atom at the ortho-position and the electron-withdrawing pentanoyl group at the meta-position (relative to the boronic acid) influence the electronic nature of the aromatic ring. This can affect the rates of key steps in the catalytic cycle, such as transmetalation. mdpi.com The general conditions for these reactions involve a palladium catalyst, a base, and a suitable solvent.

EntryAryl Halide (Ar-X)CatalystBaseSolventProduct
14-Bromo-1,2-dimethylbenzenePd(PPh₃)₄K₂CO₃Toluene/H₂O3-Fluoro-4-pentanoyl-4'-methylbiphenyl
21-Iodo-3-nitrobenzenePd(dppf)Cl₂Cs₂CO₃Dioxane3-Fluoro-4-pentanoyl-3'-nitrobiphenyl
32-ChloropyridinePd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane2-(3-Fluoro-4-pentanoylphenyl)pyridine

This table presents representative Suzuki-Miyaura cross-coupling reactions for which this compound is a suitable coupling partner, based on established methodologies for fluorinated and functionalized arylboronic acids.

Beyond biaryl synthesis, this compound serves as a precursor for more elaborate molecular designs due to its bifunctional nature. The pentanoyl group's ketone functionality is a versatile synthetic handle for a wide array of chemical transformations:

Reduction: The ketone can be selectively reduced to a secondary alcohol, introducing a chiral center and a site for further functionalization, such as esterification.

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by Grignard or organolithium reagents, allowing for the extension of the carbon skeleton.

Condensation Reactions: It can undergo reactions such as aldol (B89426) or Knoevenagel condensations to form larger, conjugated systems.

Reductive Amination: The ketone can be converted into an amine, providing a pathway to synthesize complex nitrogen-containing molecules.

Simultaneously, the boronic acid group can be transformed into other functional groups, such as a hydroxyl group (via oxidation) or a halogen, further expanding its synthetic potential. This dual reactivity allows for a programmed, stepwise synthesis of highly complex and functionalized molecules from a single starting material.

Role in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The boronic acid moiety is particularly valuable in this field due to its ability to form reversible covalent bonds, a key feature of dynamic covalent chemistry (DCC). nih.govnih.gov

Boronic acids reversibly react with 1,2- and 1,3-diols to form five- or six-membered cyclic boronate esters. This reaction is typically rapid and reversible under mild, pH-sensitive conditions. This dynamic nature allows for the self-assembly of molecules into larger, ordered structures. researchgate.net If this compound is combined with multifunctional diols, it can lead to the formation of dynamic oligomers or polymers. The equilibrium between the starting materials and the assembled structures can be controlled by external stimuli like pH, temperature, or the presence of competing guest molecules, making these systems adaptable and "smart." nih.gov

The specific and reversible binding of boronic acids to diols makes them excellent candidates for constructing host-guest systems, particularly for the recognition of saccharides (sugars), which are rich in cis-diol motifs. nih.gov this compound can be incorporated as a building block into a larger macrocyclic or cage-like host structure. The boronic acid would function as the binding site for a diol-containing guest molecule. The fluoro and pentanoyl substituents would line the cavity of the host, influencing its solubility, stability, and secondary interactions (e.g., hydrogen bonding, hydrophobic interactions) with the bound guest.

In materials chemistry, phenylboronic acids are used as organic linkers for the construction of porous crystalline materials. These include Metal-Organic Frameworks (MOFs), where the linker coordinates to metal ions, and Covalent Organic Frameworks (COFs), which are composed entirely of light elements linked by covalent bonds. researchgate.netresearchgate.net

This compound can act as a multitopic linker. For instance, the boronic acid groups can undergo self-condensation to form boroxine (B1236090) rings, creating a 2D porous COF sheet. The fluoro and pentanoyl groups would then project into the pores of the framework, tailoring their chemical environment. This functionalization can be used to impart specific properties, such as selective gas adsorption or catalytic activity. nih.gov In MOFs, the boronic acid can be used as a reactive site for post-synthetic modification, or the molecule could be designed with an additional coordinating group (e.g., by converting the ketone to a carboxylate) to act as a primary linker in MOF synthesis. nih.gov

Framework TypeLinker(s)Key Interaction/BondPotential Pore Functionality
COFThis compound (self-condensation)Boroxine Ring (B-O-B)Hydrophobicity, Lewis acidity
MOFThis compound + Metal Cluster (e.g., Zr₆)Boronate-Metal CoordinationSelective substrate binding
Dynamic PolymerThis compound + PentaerythritolBoronate Ester (B-O-C)Stimuli-responsive release

This table illustrates the potential roles of this compound in the formation of various porous and polymeric networks.

Development of Functional Materials

The strategic placement of functional groups on the phenylboronic acid scaffold allows for the creation of materials with tailored properties. The fluorine atom and the pentanoyl group in this compound are expected to play crucial roles in modulating the electronic landscape and intermolecular interactions of resulting materials.

While direct research on the optoelectronic applications of this compound is not extensively documented, the inherent properties of its constituent parts suggest significant potential. Phenylboronic acids, in general, are known to form extended π-conjugated systems through reactions like the Suzuki-Miyaura cross-coupling. The presence of a fluorine atom can significantly influence the electronic properties of such systems. Fluorination is a common strategy to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of organic materials, which can enhance their stability and charge-transporting capabilities.

The pentanoyl group, with its carbonyl functionality, can further modify the electronic and physical properties. The ketone group can participate in hydrogen bonding, influencing the solid-state packing and morphology of thin films, which are critical factors for the performance of optoelectronic devices. Theoretical calculations on similar molecules, such as 3-fluoro-4-formylphenylboronic acid, have been used to investigate their electronic structure properties, including HOMO-LUMO gaps, which are fundamental to understanding their potential in optoelectronics. mdpi.com

Table 1: Potential Effects of Functional Groups on Optoelectronic Properties

Functional GroupPotential Influence on Optoelectronic Properties
Boronic Acid Enables incorporation into conjugated polymers via cross-coupling reactions.
Fluorine Lowers HOMO/LUMO levels, potentially increasing oxidative stability and modifying emission wavelengths.
Pentanoyl Group Can influence intermolecular packing and thin-film morphology through dipole-dipole interactions and hydrogen bonding. May also serve as a reactive site for further functionalization.

The foundational principle for the use of phenylboronic acids in chemical sensing is their ability to form reversible covalent bonds with 1,2- and 1,3-diols to create five- or six-membered cyclic boronate esters. This interaction is highly selective and has been extensively utilized for the detection of saccharides and other biologically important diols.

The sensing mechanism often relies on a change in a measurable signal, such as fluorescence or a colorimetric response, upon binding of the analyte. The boronic acid acts as the recognition unit, and its interaction with the diol triggers a conformational or electronic change in an attached signaling unit.

The presence of a fluorine atom at the 3-position is particularly advantageous for sensing applications. Fluorine is a strongly electron-withdrawing group, which increases the Lewis acidity of the boron atom. This enhanced acidity lowers the pKa of the boronic acid, allowing it to bind effectively with diols at physiological pH (around 7.4). This is a critical feature for the development of sensors intended for biological applications.

The pentanoyl group could serve multiple roles in a sensing platform. Its carbonyl group could act as a hydrogen bond acceptor, potentially influencing the binding affinity and selectivity for specific diols. Furthermore, the pentanoyl chain could be modified to tune the solubility of the sensor molecule or to anchor it to a solid support, creating a heterogeneous sensing platform. While specific studies on this compound are limited, the principles derived from related fluorinated phenylboronic acids are directly applicable.

Table 2: Principles of Chemical Sensing with Phenylboronic Acids

PrincipleDescription
Diol Binding Reversible formation of cyclic boronate esters with 1,2- and 1,3-diols.
Signal Transduction Binding event induces a change in an optical or electrochemical signal.
pH Dependence The binding affinity is pH-dependent; electron-withdrawing groups like fluorine lower the optimal binding pH.
Analyte Selectivity The structure of the boronic acid and its substituents can be tuned to achieve selectivity for specific diols.

Ligand Design and Catalyst Development

In the realm of coordination chemistry and catalysis, the boronic acid group can act as a versatile anchor for the construction of novel ligands. While not a classic coordinating group in the same vein as phosphines or amines, the boronic acid moiety can participate in various interactions that are crucial for ligand design.

The boron atom in this compound is a Lewis acid and can form dative bonds with Lewis bases. This interaction can be exploited to assemble supramolecular structures or to direct the binding of a larger ligand scaffold to a metal center. Theoretical studies on related molecules like 3-fluoro-4-formylphenylboronic acid have explored their geometric and electronic structures, providing insights that are valuable for predicting their coordination behavior. mdpi.com

The fluorine and pentanoyl substituents can further refine the properties of a ligand based on this scaffold. The electron-withdrawing nature of the fluorine atom can influence the electron density on the phenyl ring and, consequently, the electronic properties of any attached metal center. The pentanoyl group offers a synthetic handle for the introduction of additional coordinating groups or for tethering the ligand to a support for heterogeneous catalysis.

While specific catalytic applications of this compound are not yet established, its structural features suggest potential in areas where bifunctional ligands or ligands with tunable electronic properties are required.

Future Directions and Emerging Research Frontiers

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex molecules like 3-Fluoro-4-pentanoylphenylboronic acid is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. nih.govsynplechem.com Flow chemistry, which involves performing reactions in a continuous stream rather than a batch, offers superior control over reaction parameters such as temperature and residence time. sci-hub.se This precision is particularly advantageous for managing unstable intermediates, such as the organolithium species often generated during borylation reactions. nih.govsci-hub.se By minimizing side reactions like protonation and butylation, flow systems can significantly improve the yield and purity of arylboronic acids. nih.govsci-hub.se

Future research will likely focus on developing a fully integrated flow process for the synthesis of this compound. Such a system could start from simple precursors and perform multi-step sequences, including the crucial borylation step, in a continuous, automated fashion. rsc.orgacs.org Automated platforms, guided by machine learning algorithms, can accelerate the optimization of reaction conditions, reducing development time and resource consumption. synplechem.com The integration of these technologies promises to make the synthesis of this and other functionalized boronic acids more efficient, scalable, and reproducible. synplechem.comacs.org

Stereoselective Transformations Involving the Boronic Acid Moiety

The boronic acid group is a versatile handle for stereospecific reactions, allowing for the controlled formation of chiral molecules. rsc.org A significant area of emerging research is the stereospecific coupling of chiral secondary and tertiary boronic esters with various partners. acs.org This involves the formation of a boronate complex, which then undergoes a 1,2-migration to transfer the chiral alkyl group from boron to an adjacent atom with high fidelity, creating a new stereocenter. rsc.orgacs.org

For this compound, future work could explore its conversion into a chiral boronic ester and subsequent stereospecific cross-coupling reactions. This would enable the synthesis of enantioenriched compounds where the complex aryl group is attached to a newly formed chiral center. Such methods are crucial for the synthesis of pharmaceuticals and other biologically active molecules where specific stereoisomers are required. Research into novel activators and reaction conditions will be key to expanding the scope of these transformations to include a wider range of substrates. acs.org

Exploration of Novel Reactivity Modes for the Pentanoyl and Fluoro Groups

The pentanoyl (a ketone) and fluoro groups on the aromatic ring of this compound offer unique opportunities for novel chemical transformations. The ketone can act as a site for various nucleophilic additions or as a directing group for C-H activation reactions. The fluorine atom, due to its high electronegativity, significantly influences the electronic properties of the aromatic ring, affecting its reactivity in processes like protodeboronation and cross-coupling reactions. acs.orgacs.org

Future research is expected to delve into leveraging these functional groups to develop new synthetic methodologies. For example, the pentanoyl group could be used in tandem with the boronic acid in nickel-catalyzed reactions to achieve divergent outcomes, such as ring-contraction or ring-opening of adjacent structures. rsc.org The ortho-fluoro substituent is known to influence the stability and reactivity of the boronic acid, a property that can be exploited for selective functionalization. acs.org Furthermore, the ketone functionality itself can be a target for various transformations, such as reductions, oxidations, or conversion into other functional groups, thereby expanding the synthetic utility of the parent molecule. researchgate.netnih.gov

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

Arylboronic acids are valuable building blocks in materials science, particularly for the creation of polymers and functional materials. researchgate.netsemanticscholar.org The ability of boronic acids to form reversible covalent bonds (boronic esters) with diols is a key feature that can be exploited to create dynamic materials such as self-healing hydrogels, sensors, and drug delivery systems. rsc.orgmdpi.com

This compound is a prime candidate for incorporation into advanced materials. Its rigid aromatic core, combined with the reactive sites on the boronic acid and pentanoyl groups, allows it to be used as a monomer or cross-linker in polymerization reactions. researchgate.net Future interdisciplinary research could focus on synthesizing polymers containing this unit for applications in organic electronics or as responsive materials. For instance, nanoparticles functionalized with phenylboronic acid groups have been shown to be effective platforms for drug delivery, and their surfaces can be further modified via Suzuki-Miyaura coupling reactions. nsf.govmdpi.com The specific electronic properties imparted by the fluoro and pentanoyl groups could lead to materials with tailored optical or sensing capabilities.

Sustainable and Eco-Friendly Methodologies in Boronic Acid Chemistry

The principles of green chemistry are increasingly guiding synthetic strategies, and boronic acid chemistry is no exception. nih.gov A major focus is the replacement of toxic organic solvents with more environmentally benign alternatives like water or bio-derived solvents such as 2-MeTHF. rsc.orgsemanticscholar.orgresearchgate.net Aqueous Suzuki-Miyaura cross-coupling reactions have been developed and are considered a step toward more sustainable processes. nih.govnih.gov

Future research concerning this compound will likely emphasize the development of greener synthetic routes and applications. This includes designing catalytic systems that are efficient in water, minimizing waste, and using reagents that are less hazardous. nih.govmdpi.com Boronic acids themselves can be used as "productive tags" in phase-switching strategies to avoid chromatographic purification, a major source of solvent waste in organic synthesis. acs.org Furthermore, arylboronic acids are being explored as organocatalysts for dehydrative reactions, which produce water as the only byproduct, offering a sustainable alternative to traditional methods that require stoichiometric activators. ualberta.canih.gov Applying these green principles to the synthesis and use of this compound will be a key frontier in making its chemistry more eco-friendly.

Q & A

Q. How can researchers design isotopic labeling studies to trace the metabolic fate of this compound?

  • Methodological Answer :
  • Synthesize ¹⁸O-labeled boronic acid via exchange with H₂¹⁸O under acidic conditions.
  • Incorporate deuterium into the pentanoyl chain (e.g., CD₃(CD₂)₃CO-) for MS-based tracking.
  • Use ¹⁹F MRI to non-invasively monitor in vivo distribution in animal models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.